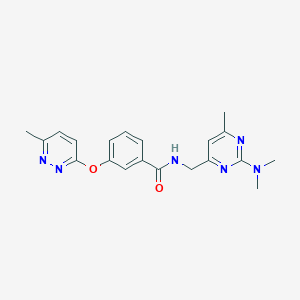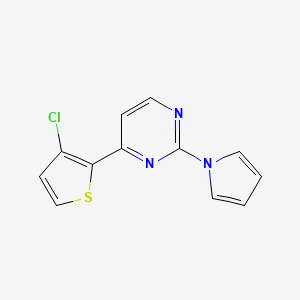
N1-(5-chloropyridin-2-yl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a complex organic molecule that contains a pyridine ring (a six-membered ring with 5 carbon atoms and one nitrogen atom), a tetrahydrofuran ring (a five-membered ring with 4 carbon atoms and one oxygen atom), and an oxalamide group (a functional group containing two carbonyl (C=O) groups attached to a nitrogen atom). The presence of these functional groups could give this compound a variety of interesting chemical and physical properties .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, starting with the formation of the pyridine and tetrahydrofuran rings, followed by the introduction of the oxalamide group. The exact synthetic route would depend on the starting materials and the specific conditions required for each reaction .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyridine and tetrahydrofuran rings would give the molecule a certain degree of rigidity, while the oxalamide group could potentially form hydrogen bonds with other molecules .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would be determined by its functional groups. For example, the pyridine ring might undergo reactions at the nitrogen atom or at the carbon atoms of the ring. The oxalamide group could potentially react with acids or bases, or participate in condensation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be influenced by its molecular structure. For example, the presence of the polar oxalamide group could enhance its solubility in polar solvents .Aplicaciones Científicas De Investigación
Photocycloaddition Reactions
Research by Albrecht et al. (2008) explores the preparation and intramolecular [2+2]-photocycloaddition of 1,5-dihydropyrrol-2-ones and 5,6-dihydro-1H-pyridin-2-ones with various alkenyl side chains. This study highlights the potential of certain pyridine derivatives in photochemical reactions, which could be analogous to applications of the compound , especially in synthetic organic chemistry and materials science (Albrecht, Basler, & Bach, 2008).
Hydrogen Bonding and Molecular Recognition
Sharif et al. (2007) conducted NMR studies on coupled low- and high-barrier hydrogen bonds in pyridoxal-5'-phosphate model systems. Insights from this research into hydrogen bonding interactions could be relevant for understanding how N1-(5-chloropyridin-2-yl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide might interact with biomolecules or other chemical systems, potentially useful in drug design or biomolecular engineering (Sharif, Denisov, Toney, & Limbach, 2007).
Polymerization and Catalysis
The study on polymeric chain complexes of copper(II) chloride with 1,5-disubstituted tetrazoles by Voitekhovich et al. (2021) could provide a foundation for exploring the catalytic applications of N1-(5-chloropyridin-2-yl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide in polymer synthesis or as part of metal-organic frameworks (MOFs) (Voitekhovich, Grigoriev, Lyakhov, Ivashkevich, Klose, Kersting, & Ivashkevich, 2021).
Antiviral Research
Research by Yoshimura et al. (2010) on enhancing the exposure of human immunodeficiency virus type 1 primary isolate neutralization epitopes through binding of CD4 mimetic compounds provides an example of how structurally complex molecules can influence biological systems. This could suggest potential research directions for N1-(5-chloropyridin-2-yl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide in studying virus-host interactions or developing antiviral agents (Yoshimura, Harada, Shibata, Hatada, Yamada, Ochiai, Tamamura, & Matsushita, 2010).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
The future research directions for this compound could involve further studies to fully understand its properties, potential uses, and safety profile. This could include laboratory experiments, computational studies, and possibly preclinical or clinical trials if the compound is being developed as a drug .
Propiedades
IUPAC Name |
N'-(5-chloropyridin-2-yl)-N-(oxolan-2-ylmethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClN3O3/c13-8-3-4-10(14-6-8)16-12(18)11(17)15-7-9-2-1-5-19-9/h3-4,6,9H,1-2,5,7H2,(H,15,17)(H,14,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHSYYGPQHOELAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)C(=O)NC2=NC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(5-chloropyridin-2-yl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![9-(4-(dimethylamino)phenyl)-3-phenyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2838039.png)
![N-[2,2-Dimethyl-3-(oxan-4-yl)propyl]but-2-ynamide](/img/structure/B2838040.png)

![2-[(8-chloro-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)amino]-N-(1-cyanocyclopentyl)acetamide](/img/structure/B2838044.png)

![2-Tert-butyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d][1,3]oxazin-4-one](/img/structure/B2838047.png)

![N-(2-{1-[2-(2-methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}ethyl)-3-methylbenzamide](/img/structure/B2838052.png)

![3-[(3,5-dichlorophenyl)sulfonyl]-7-fluoroquinolin-4(1H)-one](/img/structure/B2838054.png)
![2-(9-Chloro-1'-methyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-2-yl)phenol](/img/structure/B2838057.png)
![7-butyl-6-(4-(2-fluorophenyl)piperazine-1-carbonyl)-1,3-dimethyl-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione](/img/structure/B2838059.png)
![2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)acetamide](/img/structure/B2838060.png)